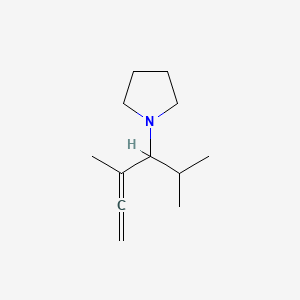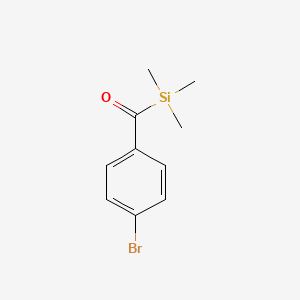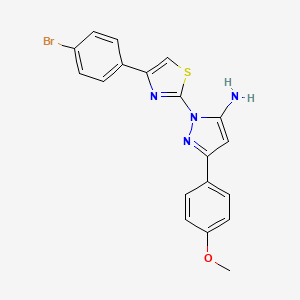![molecular formula C14H24 B14439372 Bicyclo[4.4.4]tetradec-1-ene CAS No. 77159-19-4](/img/structure/B14439372.png)
Bicyclo[4.4.4]tetradec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.4.4]tetradec-1-ene is an organic compound with the molecular formula C14H24. It is a bicyclic compound, meaning it contains two interconnected rings. The structure of this compound consists of three ten-membered rings, one of which contains a double bond . This unique structure gives the compound interesting chemical properties and makes it a subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.4.4]tetradec-1-ene can be achieved through several methods. One approach involves the preparation of 6-(4-butanol)-cyclodecan-1-one, which is then subjected to intramolecular coupling reactions. This method often employs zero-valent titanium as a catalyst . Another approach involves the cyclization of derivatives of cyclodecanone, such as 6-(4-oxobutylidene)cyclodecan-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes, with appropriate modifications to ensure efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.4.4]tetradec-1-ene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents like hydrogen gas in the presence of a catalyst for reduction, and halogens or other electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Bicyclo[4.4.4]tetradec-1-ene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bicyclo[4.4.4]tetradec-1-ene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the double bond. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular membranes and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Bicyclo[4.4.4]tetradec-1-ene can be compared to other bicyclic compounds, such as Bicyclo[3.3.1]nonane and Bicyclo[2.2.2]octane. These compounds share the characteristic of having interconnected rings but differ in the number of carbon atoms and the arrangement of the rings . This compound is unique due to its three ten-membered rings and the presence of a double bond, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.2]octane
- Bicyclo[4.4.0]decane
These compounds serve as useful comparisons to highlight the unique features of this compound.
Propriétés
Numéro CAS |
77159-19-4 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
bicyclo[4.4.4]tetradec-1-ene |
InChI |
InChI=1S/C14H24/c1-2-8-14-11-5-3-9-13(7-1)10-4-6-12-14/h7,14H,1-6,8-12H2 |
Clé InChI |
ZSRCFDZQKBWQHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CCCCC(C1)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


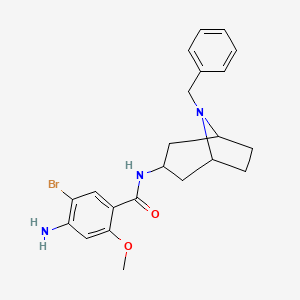

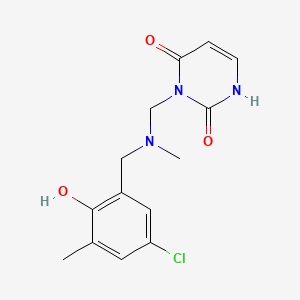
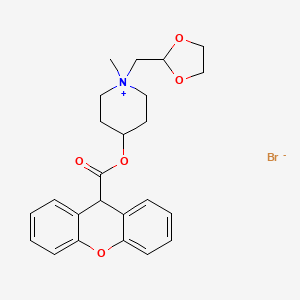
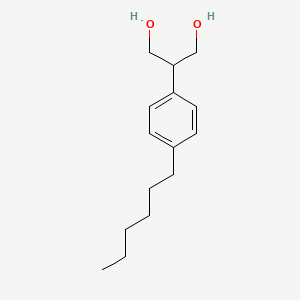
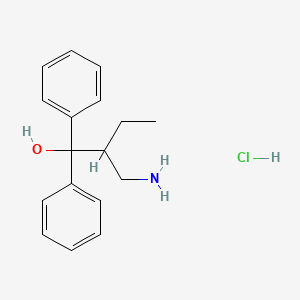
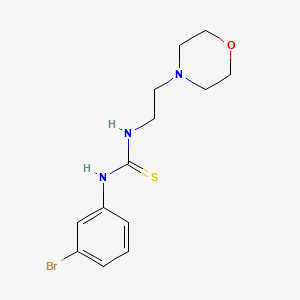
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

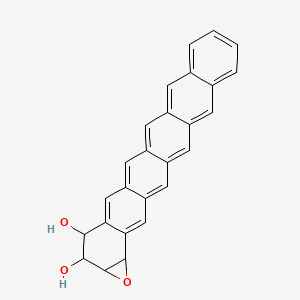
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
